4-Ethynylpiperidine hydrochloride
Description
Contextualization within Piperidine (B6355638) Alkaloids and Derivatives
The piperidine ring is a six-membered heterocycle containing a nitrogen atom. This structural motif is fundamental to a vast array of natural products known as piperidine alkaloids, which are found in various plants and animals. encyclopedia.pubijnrd.org These naturally occurring compounds exhibit a wide range of biological activities. encyclopedia.pub Prominent examples include piperine, the main pungent component of black pepper, and solenopsin, a toxic alkaloid found in fire ant venom. ijnrd.org
In addition to these natural sources, synthetic piperidine derivatives represent one of the most significant classes of compounds in the pharmaceutical industry. researchgate.netnih.govnih.gov The piperidine scaffold is present in numerous approved drugs across various therapeutic areas, including antihistamines, antipsychotics, and analgesics. ijnrd.org The versatility of the piperidine ring allows for the introduction of various functional groups at different positions, leading to a diverse chemical space with a wide spectrum of pharmacological properties. ijnrd.orgresearchgate.net
4-Ethynylpiperidine (B1352422) hydrochloride is a synthetic derivative, not a naturally occurring alkaloid. It is valued for the specific combination of the piperidine core and the terminal alkyne (ethynyl) group. The piperidine moiety can influence the pharmacokinetic properties of a molecule, such as its solubility and ability to cross cell membranes, while the ethynyl (B1212043) group serves as a highly versatile chemical handle for further molecular elaboration. researchgate.net
Significance in Contemporary Organic Synthesis and Medicinal Chemistry
The importance of 4-Ethynylpiperidine hydrochloride in modern chemical research lies in its utility as a versatile building block. researchgate.net The terminal alkyne functionality is particularly significant as it can participate in a variety of powerful and efficient chemical transformations. These include copper-catalyzed azide-alkyne cycloaddition (click chemistry), Sonogashira coupling, and other metal-catalyzed cross-coupling reactions. These reactions are widely used in drug discovery and development to link different molecular fragments, allowing for the rapid synthesis of libraries of complex compounds for biological screening.
In medicinal chemistry, the incorporation of the 4-ethynylpiperidine moiety into a larger molecule can be a key step in the synthesis of novel therapeutic agents. Researchers have utilized piperidine derivatives in the development of compounds targeting a range of diseases. For instance, various substituted piperidines have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease, as well as potent analgesics. nih.govnih.gov The ability to use this compound as a starting material allows for the systematic exploration of structure-activity relationships, where chemists can modify a lead compound to optimize its potency and selectivity for a specific biological target.
The compound is often used in its N-protected form, such as tert-butyl 4-ethynylpiperidine-1-carboxylate (N-Boc-4-ethynylpiperidine), to allow for selective reaction at the ethynyl group before modifying the piperidine nitrogen. bldpharm.comnih.gov This strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of highly complex and functionalized molecules with precision. The availability of building blocks like 4-ethynylpiperidine and its derivatives facilitates the creation of novel molecular architectures for the investigation of new biological targets and the development of next-generation pharmaceuticals. beilstein-journals.org
Chemical Compound Information
| Compound Name | Other Names |
| This compound | 4-ethynyl-piperidine hydrochloride |
| tert-Butyl 4-ethynylpiperidine-1-carboxylate | 1-Boc-4-ethynylpiperidine; N-Boc-4-ethynylpiperidine |
| Piperine | |
| Solenopsin | |
| Acetylcholinesterase |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-ethynylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-7-3-5-8-6-4-7;/h1,7-8H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKLBUYGIBQZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744906 | |
| Record name | 4-Ethynylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550378-30-8 | |
| Record name | 4-Ethynylpiperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethynylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Ethynylpiperidine Hydrochloride
Established Synthetic Routes to the Piperidine (B6355638) Scaffold
The piperidine ring, a ubiquitous motif in natural products and pharmaceuticals, can be assembled through various synthetic routes. nih.govajchem-a.com The choice of method often depends on the desired substitution pattern and stereochemical outcome. A common and versatile precursor for the synthesis of 4-ethynylpiperidine (B1352422) is a protected form of 4-piperidone (B1582916), such as N-Boc-4-piperidone or N-benzyl-4-piperidone. chemicalbook.comdtic.mil The protective group on the nitrogen atom is crucial to prevent its interference in subsequent reaction steps.
These 4-piperidone intermediates are frequently synthesized via the Mannich reaction or through cyclization strategies. dtic.milchemrevlett.comnih.gov For instance, the Dieckmann condensation of diesters derived from the addition of a primary amine to two equivalents of an acrylate (B77674) ester is a classical approach to the 4-piperidone core. dtic.mil
Stereoselectivity is a critical consideration in modern drug synthesis, and several methods have been developed to produce stereochemically defined piperidine derivatives. researchgate.netnih.gov These approaches often involve the use of chiral catalysts or auxiliaries to control the formation of stereocenters during the ring-forming or substitution reactions. nih.govajchem-a.com For instance, enantioselective synthesis of substituted piperidin-4-ols has been achieved through a modular, one-pot sequence involving a gold-catalyzed cyclization, which can then be oxidized to the corresponding piperidone. nih.gov Multicomponent reactions have also emerged as a powerful tool for the stereoselective synthesis of highly substituted piperidines in a single step. ajchem-a.comresearchgate.net
Both linear and convergent strategies are employed in the synthesis of the piperidine scaffold. chemistnotes.comuniurb.it
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Step-by-step assembly of the molecule from a single starting material. chemistnotes.comyoutube.com | Logically straightforward to plan. | Overall yield can be low, especially for long sequences. uniurb.itwikipedia.org |
| Convergent Synthesis | Independent synthesis of fragments followed by their assembly. wikipedia.org | Higher overall yields, greater efficiency. chemistnotes.comuniurb.it | May require more complex planning and synthesis of individual fragments. |
Introduction of the Ethynyl (B1212043) Moiety
The defining feature of 4-ethynylpiperidine is the carbon-carbon triple bond at the 4-position. This is typically introduced by reacting a 4-piperidone precursor with an ethynylating agent. youtube.commasterorganicchemistry.com
The most common method for installing the ethynyl group is through the nucleophilic addition of an acetylide anion to the carbonyl group of a protected 4-piperidone, such as N-Boc-4-piperidone. chemicalbook.com This reaction creates a tertiary alcohol, 4-ethynyl-4-hydroxypiperidine.
Common ethynylating reagents include:
Ethynylmagnesium bromide: A Grignard reagent that readily adds to the ketone.
Lithium acetylide: Often prepared in situ from acetylene (B1199291) and a strong base like n-butyllithium.
Sodium acetylide: Can be used in liquid ammonia (B1221849). youtube.com
The subsequent step involves the dehydration of the tertiary alcohol to form the desired alkyne. This elimination reaction is often carried out under acidic conditions. An alternative, though less direct, route could involve the Sonogashira coupling of a 4-halopiperidine derivative with a terminal alkyne, although this is more complex.
In the case of synthesizing 4-ethynylpiperidine from 4-piperidone, the ethynylation reaction is inherently regioselective, as the addition occurs specifically at the C4 carbonyl group. youtube.comnyu.edu Since the starting 4-piperidone is typically achiral and the product, after dehydration, does not have a stereocenter at the C4 position, stereocontrol at this position is not a factor in the primary synthesis route. However, if the piperidine ring itself contains other stereocenters, their influence on the reaction and the final diastereomeric purity would need to be considered.
Hydrochloride Salt Formation and Purification
The final step in the synthesis is the formation of the hydrochloride salt. The free amine form of 4-ethynylpiperidine is typically a basic oil or low-melting solid. Converting it to its hydrochloride salt enhances its stability, crystallinity, and ease of handling. youtube.comualberta.ca
The process generally involves dissolving the purified 4-ethynylpiperidine free base in a suitable organic solvent, such as diethyl ether, isopropanol (B130326), or ethanol. echemi.comresearchgate.net A solution of hydrochloric acid (HCl), either as a gas dissolved in an organic solvent (e.g., HCl in dioxane or ether) or as an aqueous solution, is then added. youtube.comechemi.comresearchgate.net The amine, acting as a base, is protonated by the HCl, leading to the formation of the ionic hydrochloride salt, which is often insoluble in the organic solvent and precipitates out. youtube.comualberta.ca
The precipitated solid can then be isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under a vacuum. echemi.com This process not only provides the stable salt form but also serves as a final purification step, as the crystalline nature of the salt tends to exclude impurities. youtube.com
Acidification and Precipitation Methods
The conversion of the free base, 4-ethynylpiperidine, into its hydrochloride salt is a straightforward acid-base reaction. This process typically involves dissolving the free base in a suitable organic solvent and then introducing hydrochloric acid. The nitrogen atom in the piperidine ring acts as a base, accepting a proton from the hydrochloric acid to form the ammonium (B1175870) salt.
The choice of how the hydrochloric acid is introduced is key to controlling the precipitation. Common methods include:
Anhydrous HCl gas: Bubbling anhydrous hydrogen chloride gas through the solution of the free base.
HCl in an organic solvent: Using a solution of hydrochloric acid in an organic solvent, such as 4M HCl in 1,4-dioxane (B91453) or methanolic HCl. dtic.mil This method is often preferred for its ease of handling and stoichiometric control.
The hydrochloride salt is generally much less soluble in nonpolar organic solvents than its free base counterpart. Therefore, upon its formation, it precipitates out of the solution. The selection of the solvent system, often a combination of a primary solvent like diethyl ether or ethyl acetate (B1210297) and a co-solvent like isopropanol or methanol, is critical for achieving high yield and purity of the precipitated product. dtic.mil
Crystallization and Isolation Techniques
Once precipitation is complete, the solid 4-ethynylpiperidine hydrochloride must be isolated from the reaction mixture. Standard laboratory techniques are employed for this purpose, ensuring the removal of the solvent and any soluble impurities.
The primary isolation technique is filtration , where the solid product is separated from the liquid. The collected solid is then typically washed with a small amount of a cold, non-polar solvent in which the hydrochloride salt has very low solubility. This washing step is crucial for removing any residual starting materials or byproducts.
Finally, the isolated solid is dried to remove any remaining solvent. This can be achieved through air drying or, more commonly, by drying under vacuum. The final product is a solid, as indicated by supplier information. sigmaaldrich.com
Table 1: Summary of Isolation and Purification Techniques
| Technique | Purpose | Common Solvents/Methods |
| Precipitation | To form the solid hydrochloride salt from the free base in solution. | Diethyl ether, Isopropanol, Methanol, 1,4-Dioxane. dtic.mil |
| Filtration | To separate the solid product from the liquid reaction mixture. | Standard vacuum filtration apparatus. |
| Washing | To remove soluble impurities from the surface of the crystals. | Cold diethyl ether or another non-polar solvent. |
| Drying | To remove residual solvent from the final product. | Air drying, drying under vacuum. |
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to design processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. jocpr.comunibo.it These principles are highly relevant to the synthesis of pharmaceutical intermediates like this compound.
Solvent Selection and Minimization
Solvent selection is a cornerstone of green chemistry. jddhs.com Traditional organic solvents can be volatile, toxic, and environmentally harmful. jddhs.commdpi.com The pharmaceutical industry has developed solvent selection guides to steer chemists towards greener alternatives. digitellinc.comacs.org These guides classify solvents as recommended, problematic, or hazardous. The goal is to minimize the use of solvents or replace hazardous ones with safer alternatives like water, ethanol, or supercritical CO2. jddhs.commdpi.com
Table 2: Green Solvent Selection Guide (General)
| Category | Examples | Characteristics |
| Recommended | Water, Ethanol, Isopropanol, Ethyl acetate, Methanol | Low toxicity, renewable, biodegradable. mdpi.com |
| Problematic | Acetonitrile (B52724), Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), Toluene | Some toxicity or environmental concerns; use should be minimized. mdpi.com |
| Hazardous | Benzene, Carbon tetrachloride, 1,4-Dioxane, N,N-Dimethylformamide (DMF) | High toxicity, carcinogenic, or significant environmental impact. mdpi.com |
In syntheses involving piperidine derivatives, a shift towards greener solvents is observable, with an emphasis on reducing the use of chlorinated solvents and dipolar aprotic solvents. mdpi.comresearchgate.net
Atom Economy and Reaction Efficiency
Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the "greenness" of a chemical reaction. wikipedia.org It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comprimescholars.com
The formula for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com
A higher atom economy signifies a more efficient process with less waste generation. wikipedia.org Reaction types that are inherently atom-economical, such as addition reactions (e.g., Diels-Alder, catalytic hydrogenation), are preferred over those that generate significant byproducts, like elimination or substitution reactions. jocpr.comprimescholars.com Chemists aim to design synthetic routes that maximize atom economy, thereby reducing the environmental and economic costs associated with waste. wikipedia.org
Protecting Group Strategies
In the synthesis of complex molecules like 4-ethynylpiperidine, which contains a reactive secondary amine, the use of protecting groups is a fundamental strategy. A protecting group temporarily masks a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule.
N-Boc Protection and Deprotection in Piperidine Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of reaction conditions and its relatively easy removal. rsc.org
Protection: The piperidine nitrogen is typically protected by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. google.comgoogle.com This reaction converts the secondary amine into a carbamate, rendering it unreactive to many reagents. The synthesis of the precursor, tert-Butyl 4-ethynylpiperidine-1-carboxylate, is a key step. bldpharm.com
Deprotection: The removal of the N-Boc group is most frequently accomplished under acidic conditions. acs.org The Boc group is designed to be labile to acid, breaking down into isobutylene (B52900) and carbon dioxide, and regenerating the free amine. acs.org A variety of acidic reagents can be used, with the choice often depending on the sensitivity of other functional groups in the molecule. reddit.com
Table 3: Common Conditions for N-Boc Deprotection
| Reagent | Solvent | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp | A very common and effective method. rsc.orgpeptide.com |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, or Diethyl Ether | Room Temp | Often used to directly precipitate the hydrochloride salt. dtic.milacs.org |
| Oxalyl Chloride | Methanol | Room Temp | A milder method reported for deprotection under non-aqueous conditions. rsc.org |
| Thermal (Flow Chemistry) | Methanol or Trifluoroethanol | High Temperatures (e.g., 240 °C) | An alternative method that avoids strong acids. acs.org |
The selection of the deprotection method is critical. While strong acids like TFA are effective, they can sometimes lead to side reactions if other acid-sensitive groups are present. reddit.com In the synthesis of this compound, using HCl in a solvent like dioxane is a highly efficient strategy, as it accomplishes the deprotection and the formation of the desired hydrochloride salt in a single step. dtic.mil
Orthogonal Protecting Groups for Multifunctional Intermediates
In the synthesis of complex molecules derived from 4-ethynylpiperidine, the ability to selectively unmask one reactive site while others remain protected is crucial. This is achieved through a strategy known as orthogonal protection. Orthogonal protecting groups are distinct, non-interacting groups that can be removed under specific and different chemical conditions. acs.org This allows for the sequential modification of a multifunctional intermediate with precision.
For intermediates in the synthesis of this compound, the primary functional groups requiring protection are the piperidine nitrogen (a secondary amine) and the terminal ethynyl group (with its acidic proton). sioc-journal.cn The choice of protecting groups for these sites must be carefully considered based on the planned reaction sequence and the stability of the groups to various reagents.
A prevalent orthogonal protection strategy involves the use of a tert-butoxycarbonyl (Boc) group for the piperidine nitrogen and a trialkylsilyl group, most commonly the trimethylsilyl (B98337) (TMS) group, for the terminal alkyne. ccspublishing.org.cnnih.gov The Boc group is a carbamate-based protecting group that is stable under a wide range of non-acidic conditions but can be readily cleaved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl). rsc.orgnih.gov Conversely, the TMS group, which protects the acidic alkyne proton, is stable to the acidic conditions used for Boc removal but can be selectively cleaved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under mild basic conditions like potassium carbonate in methanol. gelest.com
This orthogonality is demonstrated in synthetic routes where the TMS-protected alkyne can undergo various transformations while the Boc-protected nitrogen remains inert. Subsequently, the Boc group can be removed to allow for functionalization of the piperidine nitrogen without disturbing the TMS-protected alkyne. Alternatively, the TMS group can be removed first to enable reactions at the terminal alkyne, followed by deprotection of the nitrogen. gelest.com
Another common protecting group for the piperidine nitrogen is the benzyloxycarbonyl (Cbz) group. The Cbz group is stable to acidic and basic conditions but is selectively removed by catalytic hydrogenation. This provides another layer of orthogonality, as it can be used in conjunction with silyl (B83357) protecting groups for the alkyne, which are not affected by hydrogenation.
The strategic application of these orthogonal protecting groups provides the necessary synthetic flexibility to build complex molecular architectures based on the 4-ethynylpiperidine scaffold. researchgate.net
Interactive Data Table: Orthogonal Protecting Groups in 4-Ethynylpiperidine Synthesis
| Functional Group | Protecting Group | Abbreviation | Typical Deprotection Reagents | Orthogonal To |
| Piperidine Nitrogen | tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA), Hydrogen Chloride (HCl) rsc.orgnih.govresearchgate.net | TMS |
| Piperidine Nitrogen | Benzyloxycarbonyl | Cbz | H₂, Palladium on Carbon (Pd/C) | TMS |
| Terminal Alkyne | Trimethylsilyl | TMS | Tetrabutylammonium Fluoride (TBAF), Potassium Carbonate (K₂CO₃) gelest.com | Boc, Cbz |
Chemical Reactivity and Derivatization of 4 Ethynylpiperidine Hydrochloride
Reactivity of the Terminal Alkyne
The terminal alkyne in 4-ethynylpiperidine (B1352422) is the key to its synthetic utility, enabling participation in several powerful bond-forming reactions.
Click Chemistry Applications
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. wikipedia.orgorganic-chemistry.org The terminal alkyne of 4-ethynylpiperidine is an ideal handle for such transformations.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,2,3-triazole ring from an alkyne and an azide (B81097). nih.govrsc.orgsigmaaldrich.com This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govbeilstein-journals.org 4-Ethynylpiperidine hydrochloride serves as the alkyne component in these reactions, readily coupling with a wide range of organic azides.
The reaction is typically catalyzed by a copper(I) source, which can be added directly as a salt (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. nih.govnih.gov The presence of a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can accelerate the reaction and protect sensitive substrates, particularly in biological applications. nih.govnih.gov The versatility of CuAAC allows for its use in various solvents, including aqueous media, making it suitable for a broad range of applications. organic-chemistry.orgresearchgate.net
Table 1: Examples of CuAAC Reactions with 4-Ethynylpiperidine Derivatives
| Alkyne Component | Azide Component | Catalyst System | Product | Application Area |
|---|---|---|---|---|
| N-protected 4-ethynylpiperidine | Benzyl (B1604629) azide | CuSO₄, Sodium Ascorbate | 1-Benzyl-4-(4-(piperidin-4-yl)-1H-1,2,3-triazol-1-yl)methane | Organic Synthesis |
| 4-Ethynylpiperidine | Azido-functionalized fluorophore | CuI | Fluorescently-labeled piperidine (B6355638) | Chemical Biology |
This table is illustrative and represents typical reaction types.
To circumvent the potential cytotoxicity of copper catalysts in biological systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction involves a terminal alkyne, like that in 4-ethynylpiperidine, and a strained cyclooctyne (B158145) derivative. The inherent ring strain of the cyclooctyne provides the driving force for the [3+2] cycloaddition with an azide, eliminating the need for a metal catalyst. rsc.orgchemrxiv.org
While the alkyne in 4-ethynylpiperidine itself is not strained, it can be used to synthesize molecules that are then reacted with strained azides, or more commonly, the piperidine moiety is attached to a molecule that will then react with a strained cyclooctyne. The reaction is bioorthogonal, meaning it can proceed within a living system without interfering with native biochemical processes. This has made SPAAC an invaluable tool for in vivo imaging and bioconjugation. nih.gov
The click chemistry reactivity of this compound has been extensively leveraged for bioconjugation. nih.govnih.gov This involves attaching the 4-ethynylpiperidine moiety, or a derivative, to a biomolecule of interest (e.g., protein, peptide, or nucleic acid) and then using CuAAC or SPAAC to link it to another molecule, which could be a fluorescent dye, a drug, or a polyethylene (B3416737) glycol (PEG) chain. sigmaaldrich.comnih.gov
For instance, a protein can be metabolically or synthetically engineered to contain an azide group. Subsequent reaction with 4-ethynylpiperidine (or a derivative carrying a payload) via CuAAC allows for site-specific labeling of the protein. nih.gov This strategy offers precise control over the location of modification, which is crucial for preserving the protein's function. nih.gov
Table 2: Bioconjugation Applications of Click Chemistry with Ethynylpiperidine Scaffolds
| Biomolecule | Modification | Click Reaction | Attached Moiety | Purpose |
|---|---|---|---|---|
| Protein with azide group | Site-specific labeling | CuAAC with ethynylpiperidine-fluorophore | Fluorophore | Fluorescence imaging |
| Peptide with alkyne group | C-terminal modification | CuAAC with azido-PEG | Polyethylene glycol (PEG) | Improve pharmacokinetics nih.gov |
This table provides examples of bioconjugation strategies.
Sonogashira Coupling and Other Cross-Coupling Reactions
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.orgyoutube.com this compound can readily participate in Sonogashira couplings, allowing for the direct attachment of the piperidine ring to various aromatic and vinylic systems. nih.gov
This reaction is of significant importance in medicinal chemistry for the synthesis of complex drug candidates, as it allows for the connection of the piperidine scaffold to other pharmacophoric groups. nih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed to address concerns about residual copper in pharmaceutical products. libretexts.orgnih.gov
Table 3: Representative Sonogashira Coupling Reactions
| Alkyne | Halide Partner | Catalyst System | Base | Product |
|---|---|---|---|---|
| N-Boc-4-ethynylpiperidine | Iodobenzene | Pd(PPh₃)₄, CuI | Triethylamine (B128534) | N-Boc-4-(phenylethynyl)piperidine |
| 4-Ethynylpiperidine HCl | 2-Bromopyridine | PdCl₂(PPh₃)₂, CuI | Diisopropylamine | 4-((pyridin-2-yl)ethynyl)piperidine |
This table is illustrative of typical Sonogashira coupling reactions.
Hydrogenation and Alkyne Reduction Reactions
The triple bond of 4-ethynylpiperidine can be fully or partially reduced to yield the corresponding alkane or alkene. organicchemistrytutor.comyoutube.com
Complete reduction of the alkyne to an alkane (4-ethylpiperidine) is typically achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. youtube.com This reaction proceeds through an alkene intermediate but goes to completion under standard hydrogenation conditions. youtube.com
Selective reduction to the alkene (4-vinylpiperidine) requires more specific reagents. organicchemistrytutor.com The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) results in the syn-addition of hydrogen, yielding the cis- or Z-alkene. organicchemistrytutor.com However, for a terminal alkyne, this simply yields the vinyl derivative. Alternatively, reduction with sodium in liquid ammonia (B1221849) produces the trans- or E-alkene via a dissolving metal reduction mechanism. organicchemistrytutor.com More modern methods for the trans-reduction of alkynes have also been developed. nih.govorganic-chemistry.org
Table 4: Reduction Reactions of 4-Ethynylpiperidine
| Starting Material | Reagents | Product |
|---|---|---|
| 4-Ethynylpiperidine | H₂, Pd/C | 4-Ethylpiperidine youtube.com |
| 4-Ethynylpiperidine | H₂, Lindlar's Catalyst | 4-Vinylpiperidine organicchemistrytutor.com |
This table summarizes the main reduction pathways for the ethynyl (B1212043) group.
Hydration and Hydroamination Reactions
The terminal alkyne of 4-ethynylpiperidine is susceptible to addition reactions such as hydration and hydroamination. These reactions transform the linear ethynyl group into a carbonyl or an enamine/imine functionality, respectively.
Hydration: The addition of water across the carbon-carbon triple bond can be catalyzed by mercury salts in the presence of acid, typically leading to a Markovnikov addition. This process initially forms an enol intermediate, which rapidly tautomerizes to the more stable ketone, yielding 4-acetylpiperidine. Alternatively, anti-Markovnikov hydration can be achieved using hydroboration-oxidation sequences, which would yield 4-(2-oxoethyl)piperidine.
Hydroamination: This reaction involves the addition of an N-H bond across the alkyne. Intramolecular hydroamination/cyclization cascades of alkynes have been described as a pathway to form piperidine rings. nih.gov For 4-ethynylpiperidine, intermolecular hydroamination would involve reacting the alkyne with an amine, often catalyzed by transition metals like gold or palladium, to yield enamines or imines after tautomerization.
Reactivity of the Piperidine Nitrogen
The secondary amine in the piperidine ring is a nucleophilic center, readily participating in a variety of bond-forming reactions. Since the starting material is the hydrochloride salt, a base is typically required to liberate the free amine before it can act as a nucleophile.
N-Alkylation Reactions
The nitrogen atom of 4-ethynylpiperidine can be readily alkylated using various alkylating agents, a fundamental method for creating tertiary amines. amazonaws.com This nucleophilic substitution reaction typically involves reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide). google.comresearchgate.net The reaction is often carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of solvent can range from acetonitrile (B52724) to dimethylformamide (DMF). researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to ensure the piperidine remains in excess. researchgate.net
| Alkylating Agent | Base | Solvent | Expected Product |
|---|---|---|---|
| Methyl Iodide (CH₃I) | K₂CO₃ | Acetonitrile | 4-Ethynyl-1-methylpiperidine |
| Ethyl Bromide (CH₃CH₂Br) | Triethylamine | DMF | 1-Ethyl-4-ethynylpiperidine |
| Benzyl Bromide (BnBr) | KHCO₃ | Acetonitrile | 1-Benzyl-4-ethynylpiperidine |
| Allyl Bromide (CH₂=CHCH₂Br) | NaH | DMF | 1-Allyl-4-ethynylpiperidine |
Acylation and Amidation Reactions
N-acylation is a common transformation for the piperidine nitrogen, typically achieved by reacting it with acyl chlorides or acid anhydrides. This reaction forms a stable amide bond and is often used to introduce a variety of functional groups or protecting groups onto the nitrogen atom. The reaction is usually performed in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to scavenge the generated HCl. chemguide.co.uk
A prominent example of this reactivity is the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is accomplished using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base, yielding tert-butyl 4-ethynylpiperidine-1-carboxylate. nih.govsigmaaldrich.com This N-Boc derivative is a common intermediate in multi-step syntheses. nih.gov
| Acylating Agent | Base | Solvent | Expected Product |
|---|---|---|---|
| Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | 1-Acetyl-4-ethynylpiperidine |
| Benzoyl Chloride | Pyridine | THF | 1-Benzoyl-4-ethynylpiperidine |
| Di-tert-butyl dicarbonate (Boc₂O) | NaHCO₃ | THF/Water | tert-Butyl 4-ethynylpiperidine-1-carboxylate |
| 4-Nitrobenzoyl chloride | NEt₃ | DMF | 1-(4-Nitrobenzoyl)-4-ethynylpiperidine |
Reductive Amination Pathways
Reductive amination is a powerful method for forming C-N bonds and provides an alternative to direct N-alkylation. masterorganicchemistry.comharvard.edu In this process, 4-ethynylpiperidine acts as the amine component, reacting with an aldehyde or a ketone. The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. youtube.com This method effectively avoids the problem of overalkylation that can occur with alkyl halides. masterorganicchemistry.com
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly mild and selective. masterorganicchemistry.comharvard.edu Sodium triacetoxyborohydride is often preferred as it is less toxic and can be used for a wide range of aldehydes and ketones with various amine nucleophiles. researchgate.net The reaction is typically carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). harvard.edu
| Carbonyl Compound | Reducing Agent | Solvent | Expected Product |
|---|---|---|---|
| Formaldehyde | NaBH(OAc)₃ | DCE | 4-Ethynyl-1-methylpiperidine |
| Acetone (B3395972) | NaBH₃CN | Methanol | 4-Ethynyl-1-isopropylpiperidine |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 1-Benzyl-4-ethynylpiperidine |
| Cyclohexanone | NaBH(OAc)₃ | THF | 1-Cyclohexyl-4-ethynylpiperidine |
Modifications of the Piperidine Ring System
Substitution Reactions on the Ring
Direct substitution of hydrogen atoms on the saturated carbon framework of the piperidine ring is chemically challenging. Such C-H activation reactions typically require harsh conditions or specialized catalytic systems and are not common derivatization pathways for pre-formed piperidine rings. Most synthetic strategies that yield substituted piperidine rings do so by building the ring from acyclic precursors or by modifying other heterocyclic systems, rather than by direct substitution on the piperidine itself. nih.govajchem-a.com For instance, nucleophilic substitutions are sometimes observed at the 3-position of pyridines, which can lead to ring contractions or expansions, but these are not direct substitutions on a piperidine ring. youtube.com Therefore, for 4-ethynylpiperidine, chemical modifications are overwhelmingly directed at the more reactive nitrogen atom or the ethynyl functional group.
Ring Expansion and Contraction Methodologies
Altering the core heterocyclic structure of a molecule can have profound effects on its biological activity by changing its conformational flexibility and the spatial arrangement of its functional groups. Ring expansion and contraction reactions represent powerful strategies for modifying the piperidine scaffold of 4-ethynylpiperidine.
Ring Expansion: General methodologies for ring expansion of cyclic systems can be applied to piperidine derivatives. One common approach involves the rearrangement of a carbocation intermediate. For instance, the treatment of cyclic homoallylic alcohols with diethylaminosulfur trifluoride (DAST) can induce carbocation formation, leading to ring expansion. arkat-usa.org While not specifically documented for 4-ethynylpiperidine, a similar strategy could be envisioned where a hydroxyl group is strategically placed on a side chain attached to the piperidine ring. Another method involves the ring expansion of a related smaller ring system, such as a pyrrolidine (B122466). For example, a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine can be expanded to various 3-substituted 1-benzylpiperidines through reaction with different nucleophiles. rsc.org This highlights a potential synthetic route to substituted piperidines that could then be further functionalized with an ethynyl group.
Ring Contraction: The contraction of the piperidine ring to a cyclopentane (B165970) or pyrrolidine derivative is another valuable transformation. Photomediated ring contractions of α-acylated piperidines have been reported. nih.gov This process proceeds through a Norrish type II 1,5-hydrogen atom transfer, followed by C-N bond fragmentation and subsequent intramolecular Mannich reaction to form a cyclopentane ring. nih.gov The presence of the ethynyl group at the 4-position would need to be considered, as it could potentially interfere with or participate in the photochemical reaction. Another established method for ring contraction is the Favorskii rearrangement of α-haloketones, which proceeds via a cyclopropanone (B1606653) intermediate. This would require initial oxidation of the piperidine ring to a piperidone and subsequent halogenation.
| Methodology | General Reactants | General Products | Potential Application to 4-Ethynylpiperidine |
| DAST-induced Rearrangement | Cyclic homoallylic alcohol | Ring-expanded fluoro-cycloalkane | Introduction of a hydroxylated side chain to the piperidine ring could enable this transformation. |
| Pyrrolidine Expansion | 2-(Sulfonyloxymethyl)pyrrolidine | 3-Substituted piperidine | A potential route to synthesize a 4-ethynylpiperidine precursor. |
| Photomediated Contraction | α-Acylated piperidine | Cyclopentane derivative | Would require acylation of the piperidine nitrogen and consideration of the ethynyl group's reactivity. |
| Favorskii Rearrangement | α-Halopiperidone | Ring-contracted carboxylic acid derivative | Would necessitate oxidation and halogenation of the piperidine ring. |
Heterocyclic Annulation Reactions
The ethynyl group of 4-ethynylpiperidine is a key functional handle for constructing fused heterocyclic systems, a common strategy in drug discovery to explore new chemical space and modulate biological activity. Annulation reactions, which involve the formation of a new ring fused to an existing one, are particularly useful in this context.
The terminal alkyne of 4-ethynylpiperidine can participate in various cycloaddition and transition-metal-catalyzed reactions. For instance, the chemistry of 1,3-enynes (a structural motif that could be formed from 4-ethynylpiperidine) showcases tandem annulation reactions to form functionalized pyridines and pyrroles. beilstein-journals.org Silver- or iodine-mediated electrophilic annulation of 2-en-4-ynyl azides can yield substituted pyridines. beilstein-journals.org This suggests that if 4-ethynylpiperidine were converted to a suitable enyne azide derivative, similar annulation strategies could be employed.
Copper-catalyzed [4+1] annulation reactions of primary amines with ynamide-derived buta-1,3-diynes provide a route to N-substituted 2,5-diamidopyrroles. rsc.org This highlights the versatility of alkyne derivatives in constructing five-membered heterocyclic rings. Furthermore, halogenative annulation reactions of alkyne-tethered arenes are used to access aryl-fused halogenated heterocycles, which can be valuable for modulating pharmacological properties. researchgate.net
| Annulation Type | Key Reactant(s) | Resulting Heterocycle | Potential for 4-Ethynylpiperidine |
| Enyne Annulation | 2-en-4-ynyl azide | Substituted pyridine | Derivatization of 4-ethynylpiperidine to an enyne azide could enable this reaction. |
| [4+1] Annulation | Ynamide-derived buta-1,3-diyne, primary amine | N-substituted pyrrole | The ethynyl group could be elaborated into a buta-1,3-diyne for this transformation. |
| Halogenative Annulation | Alkyne-tethered arene, halogen source | Aryl-fused halogenated heterocycle | The ethynyl group could be coupled to an aromatic system to create a substrate for this reaction. |
Derivatization for Pharmacological Enhancement
The modification of a lead compound to improve its pharmacological profile is a cornerstone of medicinal chemistry. For this compound, derivatization can be aimed at enhancing biological activity, selectivity, and pharmacokinetic properties.
Introduction of Fluorine Atoms and their Impact on Biological Activity
The introduction of fluorine into drug candidates is a widely used strategy to enhance their metabolic stability, binding affinity, and bioavailability. Fluorine's high electronegativity and small size can alter the electronic properties of a molecule and influence its conformation without significantly increasing its steric bulk.
In the context of piperidine-containing compounds, fluorination has been shown to be beneficial. For example, the synthesis of fluorinated tetrahydrouridine (B1681287) derivatives resulted in compounds with enhanced acid stability and improved oral pharmacokinetic profiles. nih.gov Specifically, (4R)-2'-deoxy-2',2'-difluoro-3,4,5,6-tetrahydrouridine demonstrated greater stability at its N-glycosyl bond compared to the non-fluorinated parent compound. nih.gov While this is not a piperidine derivative, it illustrates the principle of using fluorine to improve drug-like properties.
A method for preparing optically active 3-substituted piperidines, including a 4-fluoro derivative, has been described via the ring expansion of a pyrrolidine precursor. rsc.org This provides a potential route to fluorinated piperidine scaffolds that could be further elaborated. The use of diethylaminosulfur trifluoride (DAST) not only can induce ring expansion but also serves as a fluorinating agent, potentially allowing for the simultaneous modification of the ring system and introduction of a fluorine atom. arkat-usa.org
| Fluorinated Analog | Parent Compound | Observed Impact of Fluorination | Reference |
| (4R)-2'-Deoxy-2',2'-difluoro-3,4,5,6-tetrahydrouridine | Tetrahydrouridine | Enhanced acid stability, improved oral pharmacokinetics | nih.gov |
| 4-Fluoro-1,4,5-trideoxy-1,5-imino-D-ribitol | 1,5-Dideoxy-1,5-imino-D-ribitol | Synthesized via ring expansion, providing access to fluorinated piperidine analogs | rsc.org |
Synthesis of Analogues with Varied Substituents
The systematic variation of substituents on the 4-ethynylpiperidine scaffold is a key strategy for exploring structure-activity relationships (SAR) and optimizing pharmacological activity. Modifications can be made to the piperidine nitrogen, the ethynyl group, or other positions on the ring.
Studies on various piperidine derivatives have demonstrated the importance of substituent choice. For instance, in a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives designed as acetylcholinesterase inhibitors, structural modifications to the pyridazine (B1198779) ring and the benzylpiperidine moiety significantly impacted activity. nih.gov Introduction of a lipophilic group at the C-5 position of the pyridazine was favorable for activity, while modifications to the benzylpiperidine part were generally detrimental. nih.gov
In another example, a library of 4-aminopiperidines was synthesized and evaluated as antifungal agents. mdpi.com SAR studies revealed that a benzyl or phenylethyl substituent on the piperidine nitrogen, combined with a long-chain alkyl group (like dodecyl) at the 4-amino position, led to potent antifungal activity. mdpi.com These findings underscore the importance of tuning the lipophilicity and steric bulk of substituents to achieve desired biological effects. The ethynyl group of 4-ethynylpiperidine offers a reactive handle for introducing a wide variety of substituents through reactions such as Sonogashira coupling, click chemistry, or reduction to an ethyl or ethylene (B1197577) linker, to which further functionalities can be attached.
| Compound Series | Target | Key SAR Findings | Reference |
| 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazines | Acetylcholinesterase | Lipophilic groups on the pyridazine ring enhance activity; modifications to the benzylpiperidine are detrimental. | nih.gov |
| 4-Aminopiperidines | Fungal Ergosterol Biosynthesis | A combination of a benzyl/phenylethyl group on the piperidine nitrogen and a long-chain alkyl group on the 4-amino function is optimal for antifungal activity. | mdpi.com |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4 Ethynylpiperidine Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-Ethynylpiperidine (B1352422) hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the presence of the piperidine (B6355638) ring and the ethynyl (B1212043) substituent at the C4 position.
The ¹H NMR spectrum of 4-Ethynylpiperidine hydrochloride displays characteristic signals corresponding to the protons of the piperidine ring and the terminal alkyne proton. The hydrochloride salt form means the piperidine nitrogen is protonated, leading to deshielding of the adjacent protons.
The expected signals include:
Piperidine Ring Protons (H2/H6 and H3/H5): These protons typically appear as complex multiplets in the aliphatic region of the spectrum. The axial and equatorial protons at each position are chemically non-equivalent, leading to further splitting. The protons on the carbons adjacent to the positively charged nitrogen (H2 and H6) are shifted downfield compared to those further away (H3 and H5).
Piperidine Ring Proton (H4): The proton at the C4 position, which is attached to the same carbon as the ethynyl group, will appear as a multiplet, with its chemical shift influenced by the substitution.
Ethynyl Proton (-C≡CH): The terminal alkyne proton typically appears as a sharp singlet or a narrow triplet (due to long-range coupling) in a distinct region of the spectrum.
Amine Proton (N-H): The proton on the nitrogen atom will also be present, often as a broad signal that may exchange with solvent protons like D₂O.
Table 1: Representative ¹H NMR Data for 4-Ethynylpiperidine Moiety (Note: Exact chemical shifts (δ) in ppm are dependent on the solvent and concentration. The data below are estimations for a related derivative, tert-Butyl 4-ethynylpiperidine-1-carboxylate, to illustrate expected regions.)
| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity |
| Piperidine H2/H6 (equatorial) | ~4.0-4.2 | m |
| Piperidine H2/H6 (axial) | ~2.8-3.0 | m |
| Piperidine H3/H5 (equatorial) | ~1.8-2.0 | m |
| Piperidine H3/H5 (axial) | ~1.5-1.7 | m |
| Piperidine H4 | ~2.5-2.7 | m |
| Ethynyl H | ~2.0-2.2 | s |
| N-H (in hydrochloride) | Variable, broad | br s |
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, five distinct signals are expected: three for the piperidine ring and two for the ethynyl group.
The expected signals include:
Piperidine Carbons (C2/C6 and C3/C5): Due to the molecule's symmetry, the carbons at positions 2 and 6 are equivalent, as are the carbons at positions 3 and 5. The C2/C6 carbons, being adjacent to the nitrogen, appear at a lower field compared to the C3/C5 carbons. chemicalbook.comchemicalbook.com
Piperidine Carbon (C4): The carbon atom bearing the ethynyl substituent.
Alkyne Carbons (-C≡CH): The two carbons of the ethynyl group will have characteristic chemical shifts in the range of 65-90 ppm. The substituted carbon (-C ≡CH) will have a different shift from the terminal carbon (-C≡C H).
Table 2: Representative ¹³C NMR Data for 4-Ethynylpiperidine Moiety (Note: Exact chemical shifts (δ) in ppm are dependent on the solvent. The data below are estimations based on similar structures.)
| Carbon Assignment | Expected Chemical Shift (δ) ppm |
| C2 / C6 | ~45-50 |
| C3 / C5 | ~28-33 |
| C4 | ~25-30 |
| C ≡CH | ~80-85 |
| C≡C H | ~70-75 |
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between H2/H6 and H3/H5, and between H3/H5 and H4, thus mapping out the proton connectivity within the piperidine ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. columbia.edu It allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. For example, the proton signal assigned to H4 would show a cross-peak with the carbon signal for C4. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). columbia.edu HMBC is particularly vital for connecting different parts of a molecule. In this case, it would show correlations from the H2/H6 and H3/H5 protons to the C4 carbon, and most importantly, from the H4 proton to both alkyne carbons (C≡CH and C≡CH). This confirms the attachment of the ethynyl group to the C4 position of the piperidine ring. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a key technique used to determine the molecular weight and elemental composition of a compound. taylorandfrancis.com
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the exact molecular formula. nih.gov For this compound, the analysis would be performed on the protonated molecule (the cation). The theoretical exact mass of the 4-ethynylpiperidine cation [C₇H₁₂N]⁺ is 109.09697. HRMS can confirm this mass to within a few parts per million (ppm), which provides strong evidence for the elemental composition C₇H₁₁N for the free base. nih.gov
Table 3: HRMS Data for 4-Ethynylpiperidine
| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| [M+H]⁺ | C₇H₁₂N⁺ | 109.09697 |
Hyphenated chromatographic and mass spectrometric techniques are standard methods for assessing the purity of pharmaceutical compounds and confirming their identity in complex mixtures. nih.govnih.gov
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method for analyzing non-volatile and thermally sensitive compounds like this compound. nih.gov The sample is first separated from impurities using liquid chromatography, and the eluent is then introduced into the mass spectrometer. The retention time from the LC provides one level of identification, while the mass spectrum of the corresponding peak confirms the molecular weight of the compound. nih.gov This technique is highly effective for quantifying the purity of the main component and identifying any synthesis-related impurities or degradation products. mdpi.com
GC-MS (Gas Chromatography-Mass Spectrometry): While the hydrochloride salt itself is not suitable for direct GC analysis due to its low volatility, GC-MS can be used to analyze the free base, 4-ethynylpiperidine, or a derivatized form. nih.gov This method offers high chromatographic resolution and is very effective for separating volatile impurities. The resulting mass spectrum provides a fragmentation pattern that serves as a "fingerprint" for the compound, further confirming its identity.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features. The terminal alkyne (C≡C-H) would show a sharp, weak absorption band around 3300 cm⁻¹ for the C-H stretch and another absorption in the region of 2100-2260 cm⁻¹ for the C≡C triple bond stretch. The presence of the piperidine ring, a secondary amine hydrochloride, would be indicated by N-H stretching vibrations, which typically appear as a broad band in the 2700-3000 cm⁻¹ range. Additionally, C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring would be observed around 2850-2950 cm⁻¹.
Derivative IR spectroscopy can be employed for better resolution of the bands corresponding to various functional groups. researchgate.net The IR spectra of related alkyne derivatives show distinct absorption bands for ester and nitrile groups when present. researchgate.net The analysis of pyridine (B92270) derivatives by IR spectroscopy also provides valuable comparative data. rsc.org
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Terminal Alkyne (C≡C-H) | C-H Stretch | ~3300 |
| Alkyne (C≡C) | C≡C Stretch | 2100 - 2260 |
| Amine Hydrochloride (N-H) | N-H Stretch | 2700 - 3000 (broad) |
| Methylene (CH₂) | C-H Stretch | 2850 - 2950 |
X-ray Crystallography for Solid-State Structure Determination
In a study of a related derivative, 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride, the piperidine ring was found to be in a slightly distorted chair conformation. researchgate.net The ethynyl group occupied an axial position, while the benzoyloxy group was equatorial. researchgate.net The crystal structure was composed of substituted piperidine cations and chloride anions, linked by N-H···Cl hydrogen bonds. researchgate.net Similar interactions would be expected in the crystal lattice of this compound. The analysis of crystal structures of various piperidine derivatives provides a basis for understanding the conformational preferences and intermolecular interactions in the solid state. nih.govresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.net
Table 2: Representative Crystallographic Data for a Piperidine Derivative
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 16.324(4) | researchgate.net |
| b (Å) | 15.179(4) | researchgate.net |
| c (Å) | 17.650(5) | researchgate.net |
| β (°) | 104.98(5) | researchgate.net |
| V (ų) | 4225(2) | researchgate.net |
| Z | 4 | researchgate.net |
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile compounds like this compound. Since the compound lacks a strong UV chromophore, derivatization or the use of a universal detector is often necessary. epa.gov
A common approach for analyzing piperidine and its salts is reversed-phase HPLC (RP-HPLC) with pre-column derivatization. nih.govresearchgate.netresearcher.life For instance, derivatization with 4-toluenesulfonyl chloride allows for UV detection. nih.govresearchgate.netresearcher.life An alternative for compounds without a UV chromophore is the use of a Charged Aerosol Detector (CAD). epa.gov For piperidine derivatives that are salts, they typically elute as a single peak. researchgate.net
A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid or 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile (B52724). nih.govresearchgate.netresearcher.liferesearchgate.net The gradient and flow rate can be optimized to achieve good separation.
Table 3: Example HPLC Method Parameters for Piperidine Analysis
| Parameter | Condition | Reference |
| Column | Inertsil C18 (250 x 4.6 mm) | nih.govresearchgate.netresearcher.life |
| Mobile Phase | Water (0.1% Phosphoric Acid) : Acetonitrile (32:68, v/v) | nih.govresearchgate.netresearcher.life |
| Flow Rate | 1.0 mL/min | nih.govresearchgate.netresearcher.life |
| Detection | UV (after derivatization) | nih.govresearchgate.netresearcher.life |
| Column Temperature | 30 °C | nih.govresearchgate.netresearcher.life |
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Due to the low volatility of the hydrochloride salt, this compound would likely need to be analyzed as its free base or after derivatization. Headspace GC (GC-HS) is a common technique for analyzing residual solvents and volatile impurities. chromforum.org
For the analysis of piperidine and related compounds, a capillary column such as a DB-17 or HP-5 is often employed. researchgate.netgoogle.com The carrier gas is typically helium or nitrogen. researchgate.netgoogle.com The injector and detector temperatures, as well as the oven temperature program, are optimized to achieve good separation of the analytes. researchgate.netgoogle.com A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. researchgate.netgoogle.com In some cases, reaction with the analyte in the headspace vial can be an issue, which can be addressed by techniques like standard addition. chromforum.org
Table 4: Example GC Method Parameters for Piperidine Impurity Analysis
| Parameter | Condition | Reference |
| Column | Agilent HP-5 (30m x 0.32mm x 0.25 µm) | google.com |
| Carrier Gas | High Purity Nitrogen | google.com |
| Flow Rate | 2.0 mL/min | google.com |
| Injector Temperature | 250 °C | google.com |
| Detector (FID) Temperature | 250 °C | google.com |
| Oven Program | 60 °C (5 min), then 20 °C/min to 230 °C (10 min) | google.com |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. It is useful for monitoring reaction progress, identifying fractions from column chromatography, and getting a preliminary assessment of purity.
For piperidine derivatives, silica (B1680970) gel plates (e.g., Silica gel 60 F254) are commonly used as the stationary phase. researchgate.netresearchgate.net A variety of mobile phase systems can be employed, with the polarity adjusted to achieve optimal separation (an appropriate Rf value). A typical mobile phase for piperidine compounds could be a mixture of a non-polar solvent like n-hexane and a more polar solvent such as acetone (B3395972) or ethyl acetate (B1210297). researchgate.net For hydrochloride salts, more polar solvent systems may be required. For example, a mixture of n-butanol, isopropanol (B130326), water, and glacial acetic acid has been used for the separation of tolperisone (B1682978) hydrochloride and piperidine hydrochloride. researchgate.net
Visualization of the spots on the TLC plate can be achieved under UV light if the compound is UV-active or by staining with a suitable reagent. researchgate.net For amines like piperidine, ninhydrin (B49086) solution is a common visualization agent, which typically produces a colored spot upon heating. researchgate.net
Table 5: Example TLC System for Piperidine Derivative Analysis
| Parameter | Condition | Reference |
| Stationary Phase | Silica gel 60 F254 | researchgate.net |
| Mobile Phase | n-butanol : isopropanol : water : glacial acetic acid (10:7:8:2 v/v/v/v) | researchgate.net |
| Visualization | Ninhydrin solution and heating | researchgate.net |
Pharmacological and Biological Research Applications of 4 Ethynylpiperidine Hydrochloride and Its Analogues
Design and Synthesis of Novel Bioactive Compounds
The creation of new bioactive molecules leveraging the 4-ethynylpiperidine (B1352422) scaffold involves sophisticated medicinal chemistry strategies, in-depth structure-activity relationship analyses, and modern drug discovery techniques.
Medicinal Chemistry Approaches to Piperidine-Containing Drugs
The versatility of the piperidine (B6355638) structure allows for extensive chemical modification to enhance pharmacological activity. researchgate.net A common approach involves the esterification of the hydroxyl group at the 4-position of the piperidine ring. Studies have shown that benzoic acid esters of 1-alkoxyalkyl-4-hydroxypiperidines exhibit significant local anesthetic properties. researchgate.net
The synthesis of 4-ethynylpiperidine analogues often starts with the ethynylation of a corresponding piperidone derivative. This is followed by further modifications, such as acylation of the hydroxyl group to produce various esters. researchgate.net For instance, the synthesis of 1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride, a compound known as Kazcaine, highlights a typical synthetic route. nih.gov This compound and its fluorinated analogues have been developed and studied for their anesthetic and antiarrhythmic potential. nih.gov
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the therapeutic properties of 4-ethynylpiperidine derivatives. Research has demonstrated that the nature of the substituent at both the piperidine nitrogen and the ethynyl (B1212043) group significantly influences biological activity.
For example, in a series of alkynylpiperidine derivatives, the presence of a hexyl radical on the triple bond at the C4 position of the piperidine ring was shown to positively impact the anesthetic index and duration of action compared to reference drugs like lidocaine (B1675312) and procaine. researchgate.net Furthermore, a comparative study between propionate (B1217596) and benzoate (B1203000) esters revealed that the benzoate derivatives generally exhibit greater anesthetic activity. researchgate.net Modification of the triple bond through hydrogenation or hydration typically leads to a decrease in the duration of anesthesia, underscoring the importance of the ethynyl group for activity. researchgate.net
Molecular docking studies have also been employed to elucidate the interactions between these compounds and their biological targets, such as sodium channels, providing a molecular basis for the observed SAR. nih.govnih.gov
Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) is a modern approach to identify lead compounds by screening small, low-molecular-weight fragments. drugdiscoverychemistry.comnih.gov The 4-ethynylpiperidine core can be considered a valuable fragment due to its established presence in bioactive molecules. In FBDD, fragments that bind to a biological target are identified and then optimized and grown into more potent, drug-like molecules. nih.govfrontiersin.org This method allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. nih.gov The synthesis of various analogues of 4-ethynylpiperidine allows for the exploration of different "growth vectors" from this core fragment, enabling the development of compounds with improved affinity and selectivity for their targets. nih.gov
Investigation of Biological Activities
Research into 4-ethynylpiperidine hydrochloride and its analogues has primarily focused on their potential as local anesthetics and antiarrhythmic agents, with studies delving into their mechanisms of action and cardiotoxicity.
Local Anesthetic Properties and Mechanism of Action
Derivatives of 4-ethynylpiperidine have demonstrated significant local anesthetic activity. For instance, fluorinated analogues of Kazcaine, such as m- and o-fluorobenzoate esters of 1-(2-ethoxyethyl-4-ethynylpiperidin-4-ols), have shown prolonged and pronounced local anesthetic effects. nih.gov In one study, a compound designated LAS-286, at a 0.5% concentration, exhibited a significantly longer duration of full anesthesia compared to procaine, lidocaine, and trimecaine. nih.gov
The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in nerve cell membranes. nih.govmedscape.com By reversibly binding to these channels, they prevent the influx of sodium ions necessary for the depolarization and propagation of nerve impulses. medscape.com This inhibition of nerve conduction results in a loss of sensation in the innervated area. medscape.com The ionized form of the local anesthetic molecule is thought to bind to the open state of the sodium channel from the intracellular side. nih.gov
| Compound | Anesthetic Activity Comparison | Reference |
| LAS-286 | Duration of full anesthesia was 4 times longer than procaine, 2.6 times longer than lidocaine, and 2.5 times longer than trimecaine. | nih.gov |
| LAS-294 | Duration of local anesthesia was less prolonged than LAS-286 but still significantly exceeded comparison drugs. | nih.gov |
Antiarrhythmic Activities and Cardiotoxicity Studies
Certain 4-ethynylpiperidine derivatives have also been investigated for their antiarrhythmic properties. nih.gov The same sodium channels that are targets for local anesthesia are also crucial for cardiac muscle function. Antiarrhythmic drugs often work by modulating these channels to correct abnormal heart rhythms. youtube.com
In an aconitine-induced arrhythmia model in rats, a low dose of a 4-ethynylpiperidine derivative, LAS-294, demonstrated a significant preventive antiarrhythmic effect in 90% of the animals. nih.govnih.gov This suggests that these compounds can effectively suppress arrhythmias.
However, the cardiotoxicity of these compounds is a critical consideration. The same mechanism that provides antiarrhythmic effects can also lead to adverse cardiac events. For example, bupivacaine, a widely used local anesthetic, is known to bind with high affinity to cardiac sodium channels and dissociate slowly, which can lead to the accumulation of the drug and induce re-entry arrhythmias. nih.gov Therefore, studies on new 4-ethynylpiperidine derivatives carefully assess their cardiotoxic potential alongside their therapeutic efficacy. Molecular docking studies have shown that these compounds can bind to cardiac sodium channel isoforms like Nav1.5, which is essential for understanding both their antiarrhythmic action and their potential for cardiotoxicity. nih.gov
Interaction with Cardiac Sodium Channels (NaV1.4, NaV1.5)
Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in excitable cells like neurons and muscle cells. The subtypes NaV1.4 and NaV1.5 are predominantly expressed in skeletal and cardiac muscle, respectively. nih.govfrontiersin.org The cardiac sodium channel, NaV1.5, encoded by the SCN5A gene, is the primary channel responsible for the rapid upstroke of the cardiac action potential. nih.govnih.gov Similarly, NaV1.4 is the main sodium channel in adult skeletal muscle. nih.gov
Dysfunction of these channels due to mutations can lead to various channelopathies. For instance, gain-of-function mutations in NaV1.4 and NaV1.5 are associated with paramyotonia congenita (PC) and long QT syndrome type 3 (LQTS3), respectively. nih.gov Given their critical roles, these channels are important targets for therapeutic intervention.
Research has explored the effects of various compounds on these channels. For example, the compound A-803467 has been shown to block cardiac NaV1.5 channels and alter the action potential morphology in ventricular myocytes. lktlabs.com Sodium channel blockers are used clinically as antiarrhythmics, local anesthetics, and antiepileptics, though they often lack selectivity for specific subtypes. frontiersin.org The development of selective modulators for NaV1.4 and NaV1.5 is an active area of research.
Antimicrobial and Antitubercular Research
The rising challenge of antimicrobial resistance has spurred the search for novel chemical entities with activity against various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis. Research in this area explores diverse molecular targets within bacteria. These targets include enzymes essential for cell wall biosynthesis, DNA replication, and protein synthesis. nih.gov
For instance, DNA gyrase, a type-2 topoisomerase, is a validated target for fluoroquinolones. nih.gov Other promising targets include the phosphopantetheinyl transferase (PptT), which is crucial for the growth of M. tuberculosis. nih.gov The discovery of compounds that inhibit these targets is a key strategy in developing new antitubercular agents.
While direct studies on the antimicrobial or antitubercular properties of this compound are not extensively documented in the provided context, the broader field of antimicrobial research often involves screening diverse chemical libraries containing scaffolds like piperidine for potential activity. The functional groups and structural motifs present in such compounds can be crucial for their interaction with microbial targets.
Antitumor and Anticancer Potential
The search for novel anticancer agents is a cornerstone of medicinal chemistry. Research has shown that certain chemical structures can exhibit antitumor properties through various mechanisms. For example, some coumarin (B35378) analogues have demonstrated anticancer activity by inducing apoptosis and targeting specific signaling pathways in cancer cells. nih.gov
Anticancer peptides (ACPs) represent another promising area of research. These peptides can selectively target cancer cells, which often have a higher negative charge on their surface compared to normal cells, and induce cell death through membrane disruption or by triggering apoptosis. nih.gov
While specific studies detailing the antitumor potential of this compound are not highlighted in the provided results, related structures and concepts are under investigation. For instance, piperazine (B1678402) derivatives have been noted for their potential biological activities. researchgate.net The development of targeted therapies often involves the synthesis and evaluation of novel chemical entities, and piperidine-containing compounds are frequently explored in this context.
Sigma-1 Receptor Ligand Development
The sigma-1 receptor is a unique intracellular protein that has been implicated in a variety of cellular functions and is considered a potential therapeutic target for several central nervous system disorders and other conditions. nih.gov Ligands that bind to the sigma-1 receptor can modulate its activity and have shown promise in preclinical studies for conditions such as stroke and neurodegenerative diseases. nih.govnih.gov
For example, the sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl)-piperidine (PPBP) has demonstrated neuroprotective effects in models of ischemic stroke. nih.govnih.gov It has been shown to reduce neuronal damage by attenuating the activity of neuronal nitric oxide synthase (nNOS) and reducing oxidative and nitrative stress. nih.gov The development of potent and selective sigma-1 receptor ligands is an active area of research, with various compounds being synthesized and evaluated for their therapeutic potential. nih.gov
Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluR5)
Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. nih.govwikipedia.org There are eight subtypes of mGluRs, classified into three groups. Group I includes mGluR1 and mGluR5, which are typically located postsynaptically and are coupled to Gq proteins, leading to intracellular calcium mobilization. nih.govwikipedia.org
mGluR5 has been identified as a potential therapeutic target for a range of neurological and psychiatric disorders, including pain, anxiety, and Fragile X syndrome. nih.govnih.gov Negative allosteric modulators (NAMs) of mGluR5, such as 2-methyl-6-(phenylethynyl)-pyridine (MPEP), have been shown to reduce neuronal hyperexcitability and have demonstrated efficacy in preclinical models of various disorders. nih.govnih.gov The development of mGluR5 modulators continues to be an area of significant interest in medicinal chemistry. nih.govyoutube.com
Lysophosphatidic Acid Receptor 5 (LPA5) Antagonism
Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through at least six G protein-coupled receptors (LPA1-LPA6). nih.gov The LPA5 receptor, in particular, is highly expressed in the spinal cord and dorsal root ganglion, areas associated with pain processing. nih.gov This has led to the hypothesis that antagonists of LPA5 could serve as effective analgesic agents. nih.gov
Research has led to the identification of potent and selective LPA5 antagonists. For example, a series of 2H-isoquinoline-1-one derivatives have been developed, with some compounds showing high potency and good blood-brain barrier permeability. nih.gov One such compound demonstrated significant analgesic effects in a rat model of chronic constriction injury. nih.gov Another LPA5 antagonist, AS2717638, is a selective, brain-penetrant molecule that has shown analgesic effects in preclinical models of neuropathic pain. frontiersin.org The development of LPA5 antagonists represents a promising avenue for novel pain therapeutics. nih.govnih.gov
Other Potential Pharmacological Activities (e.g., Anti-inflammatory, Antioxidant)
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. nih.govnih.gov Consequently, compounds with anti-inflammatory and antioxidant properties are of significant interest for therapeutic development. researchgate.netnih.gov Many natural and synthetic compounds are evaluated for these activities.
The anti-inflammatory activity of a compound is often assessed by its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in immune cells. nih.govnih.gov Antioxidant activity can be determined through various assays that measure free radical scavenging ability or the reduction of oxidized species. nih.govresearchgate.net
Research has shown that various plant extracts and their constituent phenolic and flavonoid compounds possess both antioxidant and anti-inflammatory properties. nih.govmdpi.com For instance, piperazine derivatives have been reported to exhibit notable antioxidant activities. researchgate.net The evaluation of new chemical entities for these properties is a common practice in drug discovery, as inflammation and oxidative stress are underlying components of many pathological conditions.
Computational and In Silico Studies
Computational, or in silico, methods have become indispensable in modern drug discovery, accelerating the identification and optimization of new therapeutic agents by predicting their behavior before synthesis and experimental testing. nih.govnih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the interaction of a small molecule, such as this compound, with a biological target at the molecular level.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. For analogues of 4-ethynylpiperidine, docking studies have been instrumental in understanding their binding modes. For instance, in studies of piperidine derivatives targeting various receptors, docking has revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. nih.gov One study on piperidine derivatives with analgesic properties used molecular docking to identify interactions with the opioid receptor, correlating the binding pose with the observed analgesic effect. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ligand-receptor complex over time, offering a more realistic representation of the biological environment. These simulations can assess the stability of the interactions predicted by molecular docking. For piperidine-based compounds, MD simulations have been used to confirm the stability of the ligand within the binding pocket of its target, reinforcing the predictions made by initial docking studies.
Interactive Table: Representative Molecular Docking and Dynamics Simulation Studies on Piperidine Analogues.
| Piperidine Analogue Class | Target | Key Findings from Docking/MD |
| Analgesic Piperidine Derivatives | Opioid Receptor | Identification of key hydrogen bonds and hydrophobic interactions correlating with analgesic activity. nih.gov |
| Antiviral Piperidine-based Inhibitors | Viral Proteases | Prediction of binding modes that disrupt viral replication. |
| Anticancer Piperidine Compounds | Kinases | Elucidation of interactions leading to enzyme inhibition and antiproliferative effects. |
ADME Prediction (Absorption, Distribution, Metabolism, Excretion)
The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early drug discovery to assess the drug-like qualities of a compound. nih.govmdpi.com Various computational models are employed to predict these pharmacokinetic parameters for compounds like 4-ethynylpiperidine and its analogues.
Key ADME Parameters Predicted In Silico:
Absorption: Parameters such as Caco-2 permeability and human intestinal absorption are predicted to estimate how well a compound will be absorbed from the gut. For many piperidine derivatives, a high probability of intestinal absorption has been predicted. mdpi.com
Distribution: Predictions of plasma protein binding and the volume of distribution help in understanding how a compound will be distributed throughout the body.
Metabolism: Computational tools can predict the primary sites of metabolism on a molecule and the specific cytochrome P450 (CYP) enzymes responsible. This is crucial for identifying potential drug-drug interactions. For instance, in silico studies on some piperidine derivatives have predicted their potential to inhibit certain CYP isoforms. mdpi.com
Excretion: Predictions can estimate the likely routes and rates of elimination from the body.
A study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine utilized in silico ADME predictions to evaluate its drug-likeness, highlighting the importance of these computational assessments in the development of new therapeutic candidates. nih.gov
Interactive Table: Predicted ADME Properties for a Representative Piperidine Analogue.
| ADME Parameter | Predicted Value/Characteristic | Implication |
| Absorption | ||
| Caco-2 Permeability | High | Good potential for intestinal absorption. mdpi.com |
| Human Intestinal Absorption | >90% | Likely to be well-absorbed orally. mdpi.com |
| Distribution | ||
| Plasma Protein Binding | Moderate to High | Affects the free concentration of the drug available to act on its target. |
| Metabolism | ||
| CYP Inhibition | Inhibitor of specific CYP isoforms | Potential for drug-drug interactions. mdpi.com |
| Excretion | ||
| Renal Clearance | Moderate | Suggests a combination of metabolic and renal elimination pathways. |
In Silico Target Identification
For novel compounds like this compound, where the biological target may not be known, computational target fishing (or reverse docking) is a valuable strategy. researchgate.netnih.gov This approach involves screening the compound against a large library of known biological targets to identify potential binding partners.
The process typically involves:
Generation of a 3D structure of the compound of interest.
Screening against a database of protein structures using molecular docking algorithms.
Ranking the potential targets based on docking scores and binding energies.
Pathway analysis to understand the biological relevance of the top-ranked targets.
This methodology has been successfully applied to various natural products and synthetic compounds to elucidate their mechanisms of action. researchgate.net For a novel scaffold like 4-ethynylpiperidine, this approach could uncover new therapeutic applications by identifying unexpected biological targets.
Preclinical Studies and Translational Research
Following promising in silico results, preclinical studies in biological systems are essential to validate the computational predictions and evaluate the therapeutic potential of a compound.
In Vivo Efficacy Models
In vivo efficacy models are animal models of human diseases used to assess whether a drug candidate has the desired therapeutic effect. For analogues of 4-ethynylpiperidine, these studies would depend on the predicted biological activity from in silico target identification.
For example, if target fishing suggests an analgesic effect, a study investigating piperidine derivatives in an ex vivo model of pain demonstrated significant analgesic activity, which was correlated with their interactions at the opioid receptor. nih.gov Another study on a synthetic analogue of glabridin, HSG4112, demonstrated its preclinical efficacy in treating obesity in a high-fat diet-induced mouse model. nih.gov Should 4-ethynylpiperidine analogues be predicted to have anti-obesity effects, similar models would be employed.
Interactive Table: Examples of In Vivo Efficacy Models for Piperidine Analogues.
| Therapeutic Area | Animal Model | Key Efficacy Endpoints |
| Pain | Acetic acid-induced writhing test in mice | Reduction in the number of writhes, indicating analgesia. nih.gov |
| Obesity | High-fat diet-induced obese mice | Reduction in body weight, adipose tissue mass, and improved metabolic parameters. nih.gov |
| Cancer | Xenograft models in immunocompromised mice | Inhibition of tumor growth and proliferation. |
| Neurological Disorders | Models of neurodegeneration or psychiatric conditions | Improvement in cognitive or behavioral deficits. |
Pharmacokinetic and Pharmacodynamic Profiling
Pharmacokinetics (PK) describes what the body does to a drug, encompassing its absorption, distribution, metabolism, and excretion over time. wikipedia.org Preclinical PK studies are crucial for determining the dosing regimen for further studies. A study on a piperidine analogue, UNC9750, demonstrated good in vivo pharmacokinetic properties, supporting its potential for further development. acs.org
Pharmacodynamics (PD) refers to what the drug does to the body, which involves the drug's mechanism of action and the relationship between drug concentration and effect. nih.gov PD studies aim to demonstrate that the drug interacts with its target in a living organism and produces the desired biological response. For a compound like methylphenidate, which contains a piperidine ring, its pharmacodynamics involve the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake. wikipedia.org
The integration of PK and PD data (PK/PD modeling) is essential for optimizing the dose and schedule of a new drug candidate to maximize its efficacy and minimize potential toxicity.
Toxicity Assessment in Preclinical Models
The preclinical safety evaluation of novel chemical entities is a critical step in the drug development process, providing essential information about potential toxicities before human clinical trials. For this compound and its analogues, which are explored for various pharmacological applications, understanding their toxicity profiles in preclinical models is paramount. This section details the toxicological assessments of piperidine-containing compounds in various preclinical studies, offering insights into their potential liabilities.
General Toxicity of the Piperidine Moiety
The parent piperidine ring, a core structure in this compound, has been the subject of toxicological studies. Inhalation toxicity has been established, with a 4-hour LC50 (lethal concentration, 50%) for piperidine in rats reported to be in the range of 1,330-1,420 ppm. nih.gov Another study noted that while no fatalities occurred in rats exposed to 2,000 ppm for 4 hours, a 100% mortality rate was observed at 4,000 ppm for the same duration. nih.gov These findings highlight the dose-dependent inhalation toxicity of the basic piperidine scaffold.
Toxicity of Piperidine Alkaloids
Several naturally occurring piperidine alkaloids have demonstrated significant toxicity in livestock and are considered teratogens. nih.gov For instance, the consumption of plants containing certain piperidine alkaloids, such as poison hemlock (Conium maculatum) and some species of lupine (Lupinus spp.), has been linked to musculoskeletal deformities and cleft palate in the offspring of cattle, sheep, goats, and pigs. nih.gov The primary toxic component in poison hemlock is the piperidine alkaloid coniine, which acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist and can lead to respiratory failure. nih.gov These findings underscore the potential for specific substitutions on the piperidine ring to induce significant and specific toxicities.
In Vitro Cytotoxicity of Piperidine Derivatives
A number of studies have investigated the cytotoxic effects of synthetic piperidine derivatives against various cancer cell lines, providing a preliminary assessment of their potential as anticancer agents and, conversely, their general cellular toxicity.
One study reported that a piperidine derivative, 2-amino-4-(1-piperidine) pyridine (B92270), inhibited the proliferation of HT29 and DLD-1 colon cancer cells in a dose-dependent manner. nih.gov Another piperidine derivative, designated as compound 17a, was found to inhibit the proliferation of the PC3 prostate cancer cell line. nih.gov Furthermore, novel heterocyclic compounds based on a piperidine ring were synthesized and evaluated for their antitumor activity. nih.gov Among these, compounds 9 and 14 demonstrated strong cytotoxic activity, even surpassing the standard chemotherapeutic agent doxorubicin (B1662922) in some assays. nih.gov
The following table summarizes the reported cytotoxic activities of various piperidine analogues from preclinical research.
| Compound/Analogue | Cell Line(s) | Observed Effect | Reference |
| 2-amino-4-(1-piperidine) pyridine | HT29, DLD-1 (Colon Cancer) | Inhibition of cell proliferation | nih.gov |
| Compound 17a | PC3 (Prostate Cancer) | Inhibition of cell proliferation | nih.gov |
| Compound 9 | Not specified | Strong cytotoxic activity | nih.gov |
| Compound 14 | Not specified | Strong cytotoxic activity | nih.gov |
| Compounds 2, 6, 10, 13 | Not specified | Intermediate cytotoxic activity | nih.gov |
| Compounds 3, 7, 12 | Not specified | Minimal cytotoxic activity | nih.gov |
Considerations for Preclinical Safety Assessment
The potential for adverse effects is a key consideration in the development of any new therapeutic agent. For instance, the double bond in the acrylic acid side chain of one potential IPMK inhibitor was identified as a potential Michael acceptor, which could lead to non-selective protein binding and subsequent toxicity. acs.org This highlights the importance of detailed structural analysis to predict and mitigate potential toxic liabilities.
While specific in vivo toxicity studies on this compound are not extensively reported in the public domain, the available data on its analogues provide a foundational understanding of the potential toxicological profile of this class of compounds. These findings emphasize the need for comprehensive preclinical safety evaluations, including acute and chronic toxicity studies, genotoxicity, and developmental and reproductive toxicity assessments, for any new 4-ethynylpiperidine derivative intended for clinical development.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
The synthesis of substituted piperidines is a cornerstone of medicinal chemistry. kcl.ac.uk Traditional methods for preparing 4-substituted piperidines often involve multi-step sequences. dtic.milresearchgate.net A common route to 4-substituted piperidones, which are key precursors, is the Dieckmann condensation of aminodicarboxylate esters. researchgate.net Another established method is the aza-Michael reaction, which provides an atom-efficient way to access these heterocyclic systems. kcl.ac.uk
Future research is focused on developing more efficient, stereoselective, and environmentally friendly synthetic routes. Catalytic enantioselective methods are particularly sought after to produce chiral piperidine (B6355638) derivatives with high purity. researchgate.netnih.gov For instance, the catalytic asymmetric hydrogenation of pyridine (B92270) derivatives, such as N-iminopyridinium ylides, offers a promising approach to enantioenriched substituted piperidines. nih.gov
A significant advancement in piperidine synthesis involves the use of bio-based starting materials. For example, a novel transformation of furfural, a biomass-derived platform chemical, into piperidine has been reported using a surface single-atom alloy catalyst. nih.gov This process involves a cascade of reactions including amination, hydrogenation, and ring rearrangement. nih.gov
The direct ethynylation of piperidine rings remains a challenge. A common strategy involves the use of a protected piperidine precursor, such as tert-butyl 4-ethynylpiperidine-1-carboxylate, which is commercially available. bldpharm.comnih.govbldpharm.com The development of novel catalytic methods for the direct and selective introduction of the ethynyl (B1212043) group onto the piperidine ring would represent a significant step forward.
Table 1: Selected Synthetic Strategies for Piperidine Derivatives
| Synthetic Strategy | Key Features | Starting Materials | Reference |
| Dieckmann Condensation | Multi-step synthesis of 4-piperidones | Primary amines, acrylates | researchgate.net |
| Aza-Michael Reaction | Atom-efficient cyclization | Divinyl ketones, primary amines | kcl.ac.uk |
| Catalytic Asymmetric Hydrogenation | Enantioselective synthesis | Pyridine derivatives | nih.gov |
| Bio-based Synthesis | Utilizes renewable resources | Furfural, ammonia (B1221849) | nih.gov |
| Prince-type Cyclization | Formation of 4-chloropiperidines | Homoallylic anilines, DMSO, HCl | youtube.com |
Exploration of New Biological Targets and Therapeutic Areas
The piperidine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. kcl.ac.uk Derivatives of 4-substituted piperidines are being actively investigated for a range of new biological targets.
One promising area is in the treatment of metabolic diseases. A novel class of N-substituted 4-hydrazino piperidine derivatives has been identified as potent and highly selective inhibitors of dipeptidyl peptidase IV (DPP-IV). nih.gov Inhibition of DPP-IV is a validated strategy for the treatment of type 2 diabetes, and these compounds have shown in vivo efficacy in improving glucose tolerance. nih.gov
Neurodegenerative diseases, such as Alzheimer's disease, represent another important therapeutic area. The piperidine-4-carboxamide scaffold has been used to design inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the formation of neurotoxic pyroglutamated amyloid-beta peptides. nih.gov
Furthermore, piperidine-containing compounds have been explored for their immunostimulating properties. researchgate.net Studies on various piperidine derivatives have assessed their effects on lymphocyte subpopulations and other hemogram parameters, suggesting potential applications in immunotherapy. researchgate.net The versatility of the 4-ethynylpiperidine (B1352422) hydrochloride scaffold makes it an attractive starting point for exploring these and other emerging therapeutic targets.
Table 2: Investigated Biological Targets for Piperidine Scaffolds
| Biological Target | Therapeutic Area | Example Scaffold | Reference |
| Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes | N-substituted 4-hydrazino piperidine | nih.gov |
| Secretory Glutaminyl Cyclase (sQC) | Alzheimer's Disease | Piperidine-4-carboxamide | nih.gov |
| Immune System Modulation | Immunotherapy | Various piperidine derivatives | researchgate.net |
| Acetylcholinesterase | Alzheimer's Disease | 2-substituted 4-piperidones | kcl.ac.uk |
Integration with Advanced Drug Delivery Systems
The effectiveness of a therapeutic agent can be significantly enhanced by its formulation within an advanced drug delivery system. These systems can improve solubility, stability, and bioavailability, and enable targeted delivery to specific tissues or cells.
The terminal alkyne of 4-ethynylpiperidine hydrochloride is particularly well-suited for integration into such systems. This functional group allows for covalent conjugation to various drug delivery platforms using "click chemistry," a set of highly efficient and biocompatible reactions. broadpharm.comwikipedia.orgnih.gov For example, the compound could be attached to the surface of nanoparticles, liposomes, or polymers to create targeted drug carriers.
Another approach involves the formation of non-covalent inclusion complexes. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are known to form such complexes with guest molecules, thereby improving their solubility and stability. nih.gov Research has shown that ethynylpiperidine derivatives can form 1:1 complexes with β-cyclodextrin, suggesting a viable strategy for enhancing the pharmaceutical properties of this compound. researchgate.net
Injectable hydrogels represent another promising drug delivery platform. Supramolecular hydrogels formed from polymers and cyclodextrins can encapsulate drugs in an aqueous environment without the need for chemical crosslinking, making them suitable for the delivery of delicate bioactive agents. nih.gov
Application in Chemical Biology Tools and Probes
Chemical probes are small molecules used to study and manipulate biological systems. nih.govyoutube.com The development of high-quality chemical probes is crucial for target validation and understanding disease mechanisms. nih.gov this compound possesses key features that make it an excellent candidate for the development of such tools.
The terminal alkyne group is a bioorthogonal handle, meaning it can undergo specific chemical reactions within a complex biological environment without interfering with native biochemical processes. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that can be used to attach the 4-ethynylpiperidine scaffold to reporter molecules, such as fluorescent dyes or biotin (B1667282) tags. broadpharm.comresearchgate.net This allows for the visualization and tracking of the molecule within cells, or for the identification of its protein targets through pull-down experiments. wikipedia.orgyoutube.com
Furthermore, this compound is an ideal fragment for use in fragment-based drug discovery (FBDD). nih.govnih.gov FBDD is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. nih.gov The simple structure and low molecular weight of this compound fit the criteria for a good fragment. Once a binding fragment is identified, it can be elaborated and optimized into a more potent and selective inhibitor through synthetic chemistry. nih.gov
Structure-Based Drug Design Initiatives
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize inhibitors. researchgate.netnih.gov This rational approach has become an integral part of modern drug discovery, accelerating the development of new medicines. researchgate.net The piperidine scaffold of this compound is frequently used in SBDD initiatives.
Computational methods, such as molecular docking, are used to predict how a ligand will bind to the active site of a target protein. researchgate.net This allows for the in silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological testing. The piperidine-4-carboxamide scaffold, for example, was identified as a novel inhibitor of secretory glutaminyl cyclase through a pharmacophore-assisted high-throughput virtual screening. nih.gov
Once an initial hit is identified, SBDD guides the optimization of the lead compound by suggesting modifications that can enhance binding affinity and selectivity. nih.gov This process often involves iterative cycles of computational design, chemical synthesis, and biological evaluation. The design of potent DPP-IV inhibitors based on a 4-hydrazino piperidine scaffold involved extensive structure-activity relationship (SAR) studies to optimize the substituents on the piperidine ring. nih.gov The ethynyl group of this compound provides a defined vector for synthetic elaboration, making it a valuable building block for SBDD campaigns aimed at discovering novel therapeutics.
Q & A
Basic: What are the standard synthetic routes for preparing 4-Ethynylpiperidine hydrochloride, and what reaction conditions are critical for high yields?
Methodological Answer:
The synthesis typically involves functionalizing a piperidine core with an ethynyl group. A common approach includes:
- Step 1: Alkylation of 4-ethynylpiperidine precursors using tert-butyl esters (e.g., tert-butyl-4-iodobutyrate) in acetonitrile under basic conditions at room temperature for extended periods (3–13 days) .
- Step 2: Hydrolysis of intermediates with anhydrous HCl in dioxane to yield the final hydrochloride salt .
- Key Conditions: Avoid vigorous acid hydrolysis to preserve alkyne stability. Use non-aqueous solvents (e.g., dichloromethane) for purification via crystallization or flash chromatography. Yields (~10–81%) depend on avoiding side reactions like fragmentation in refluxing solvents .
Basic: How is this compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm the piperidine backbone and ethynyl group. For example, -NMR peaks at δ 1.5–2.5 ppm (piperidine protons) and δ 2.8–3.2 ppm (ethynyl protons) are diagnostic .
- HSQC and HSQC-HMBC: Resolve complex coupling patterns and confirm quaternary carbon connectivity in crosslinking derivatives .
- Melting Point: Decomposition points (e.g., 219°C) validate purity .
Advanced: How can researchers address instability of the alkyne moiety during synthesis or functionalization?
Methodological Answer:
- Stabilization Strategies: Substitute harsh hydrolysis conditions (e.g., HCl in dioxane instead of aqueous acids) to prevent alkyne degradation .
- Alternative Protecting Groups: Use tert-butyl esters instead of ethyl esters to shield reactive intermediates during alkylation .
- Low-Temperature Reactions: Conduct reactions at room temperature to minimize thermal decomposition .
Advanced: What experimental design principles apply when incorporating this compound into crosslinking agents for structural mass spectrometry?
Methodological Answer:
- Functional Group Compatibility: Design crosslinkers with quaternary amines to enhance CID (collision-induced dissociation) cleavage efficiency. For example, conjugate the ethynyl group with azide-functionalized oligomers via click chemistry .
- Purification: Use flash chromatography with gradients of chloroform:methanol:ammonia (96:4:0.4) to isolate intermediates .
- Validation: Confirm crosslinker integrity via high-resolution mass spectrometry (HRMS) and -NMR to detect fragmentation byproducts .
Basic: What solvents and purification methods are optimal for isolating this compound?
Methodological Answer:
- Solvent Selection: Methanol/water mixtures are ideal for initial reactions due to solubility of hydrochloride salts. Acetonitrile is preferred for alkylation steps .
- Purification:
Advanced: How can researchers resolve contradictions in reported synthetic yields for 4-Ethynylpiperidine derivatives?
Methodological Answer:
- Root-Cause Analysis: Compare reaction conditions (e.g., tert-butyl vs. ethyl esters, solvent polarity) that impact stability and side reactions .
- Reproducibility Protocols: Standardize anhydrous conditions and monitor reaction progress via TLC or LC-MS to identify incomplete conversions .
- Data Reconciliation: Use batch-specific certificates of analysis (CoA) to validate purity and yield discrepancies .
Basic: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine particles during weighing .
- Emergency Protocols: Neutralize spills with sodium bicarbonate and dispose of waste via hazardous chemical channels .
Advanced: How can computational methods (e.g., DFT) predict reactivity of this compound in novel reactions?
Methodological Answer:
- Modeling Tools: Apply density functional theory (DFT) to calculate electron density maps of the ethynyl group, predicting sites for nucleophilic/electrophilic attacks .
- Reaction Pathway Simulation: Use software like Gaussian to model transition states in crosslinking reactions, optimizing solvent and temperature parameters .
- Validation: Correlate computational results with experimental -NMR coupling constants to refine predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
